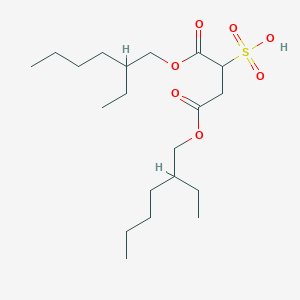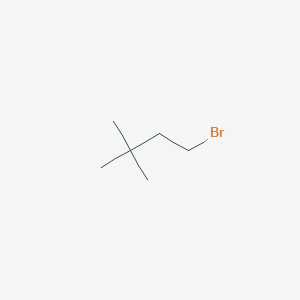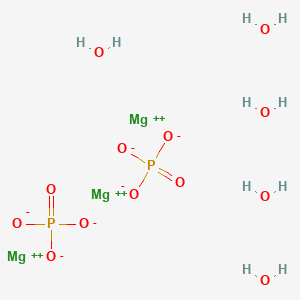
1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide
概要
説明
1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide is a chemical compound that belongs to the class of benzothiadiazoles. These compounds are known for their diverse applications in various fields of science, particularly as components in optoelectronic devices and as pharmacologically relevant derivatives with biological, medicinal, and industrial applications .
Synthesis Analysis
The synthesis of benzothiadiazole derivatives can be achieved through various methods. For instance, the formation of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines has been discovered during the synthesis of benzimidazole and benzothiazole, facilitated by molecular iodine-mediated oxidative cyclization . Additionally, 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides, which can undergo ring contraction to form benzothiazine 1,1-dioxides, are synthesized from commercially available building blocks . Moreover, solid-phase synthesis has been developed for 1,2,4-benzothiadiazin-3-one 1,1-dioxides, which is useful for drug discovery .
Molecular Structure Analysis
The molecular structure of benzothiadiazole derivatives has been studied using various techniques. Single-crystal X-ray diffraction has been used to confirm the structures of functionalized 2,1,3-benzothiadiazoles . Similarly, the molecular structure of novel 3,3-dimethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has been obtained by X-ray diffraction analysis .
Chemical Reactions Analysis
Benzothiadiazole derivatives participate in a range of chemical reactions. For example, the reaction of o-nitroanilines with sulfur monochloride leads to the synthesis of nitro derivatives of 2,1,3-benzothiadiazole 1-oxides . The mass spectra of some benzothiadiazoline and benzothiadiazine 2,2-dioxides have been studied, revealing the loss of SO2 and other radicals during mass spectrometry .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiadiazole derivatives are influenced by their molecular structure. For instance, the presence of two methyl groups at the 3-position of the thiadiazine ring affects the molecular docking on AMPA receptors, suggesting potential as a positive allosteric modulator . The crystalline complex of 4-nitro-2,1,3-benzothiadiazole is characterized by an intense charge transfer absorption band, indicating its potential for crystal engineering of organic solids . The molecular organization of benzothiadiazoles in the solid state can be controlled by using directional S···N bonding and other characteristic interactions .
科学的研究の応用
Kinetic Behavior and Mechanistic Interpretations
1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide has been studied for its kinetic behavior and mechanistic interpretations. Research shows that its acid-catalyzed hydrolysis in various acidic solutions can lead to a mechanistic switchover from A2 to A1, indicating a complex reaction mechanism depending on acid concentrations (Erturk & Bekdemir, 2015).
Mass Spectral Analysis
This compound's mass spectral behavior has been analyzed, demonstrating similarities with sulphoxides in terms of molecular loss, as well as unique patterns in the loss of certain radicals, which can be key in understanding its chemical properties (Bancroft, Guindi, Temple, & Millard, 1972).
Metal Coordination Chemistry and Crystal Engineering
Functionalized versions of 1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide are being used in metal coordination chemistry and crystal engineering. They form complexes with metals like ZnCl2 and have potential in the engineering of organic solids, showing how versatile this compound can be in material science (Bashirov et al., 2014).
Fluorescent and Colorimetric Sensors
Novel derivatives of 1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide have been used as selective fluorescent and colorimetric sensors for ions like fluoride, showcasing its potential in chemical sensing applications (Wu et al., 2016).
Inhibition of Protein-Protein Interactions
Derivatives of this compound have been explored for their potential in inhibiting protein-protein interactions, particularly as inhibitors of STAT3, a protein associated with cancer. This suggests a role in the development of new anticancer strategies (Mori et al., 2020).
Applications in Light Technology
2,1,3-Benzothiadiazole, a core component of this compound, is significant in the field of light technology. It is used in photoluminescent compounds for organic electronic devices, showing its importance in the development of advanced technological materials (Neto et al., 2013).
Molecular Organization in Solid State
The molecular organization of 1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide derivatives in the solid state is crucial for its application in optoelectronic devices. Understanding these patterns can lead to more effective compounds for use in thin-film technologies (Langis-Barsetti, Maris, & Wuest, 2017).
将来の方向性
The use of small molecules, such as 2,1,3-benzothiadiazole derivatives, is currently being intensively studied due to the shortage of n-type conjugated polymer (n-CP) materials as an acceptor in the active layer and a p-type conjugated polymer (p-CP) as a donor, especially in organic solar cells . This suggests that “1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide” and its derivatives could have potential applications in the field of organic semiconductors.
特性
IUPAC Name |
1,3-dihydro-2λ6,1,3-benzothiadiazole 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c9-11(10)7-5-3-1-2-4-6(5)8-11/h1-4,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAGRMVWKUSEBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NS(=O)(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167158 | |
| Record name | 1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide | |
CAS RN |
1615-06-1 | |
| Record name | 1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














